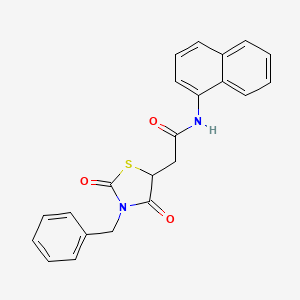

2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide

Description

2-(3-Benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide is a heterocyclic acetamide derivative featuring a thiazolidinone core substituted with a benzyl group at position 3 and a naphthalen-1-yl acetamide moiety. The compound’s structure integrates a rigid naphthalene system, known for enhancing aromatic interactions in biological targets, and a 2,4-dioxothiazolidin ring, which contributes to hydrogen-bonding capabilities and metabolic stability.

Properties

IUPAC Name |

2-(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-yl)-N-naphthalen-1-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S/c25-20(23-18-12-6-10-16-9-4-5-11-17(16)18)13-19-21(26)24(22(27)28-19)14-15-7-2-1-3-8-15/h1-12,19H,13-14H2,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIOVMKCPWOZLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=O)C(SC2=O)CC(=O)NC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide typically involves multiple steps:

Formation of the Thiazolidine Ring: The initial step involves the cyclization of a suitable precursor, such as a cysteine derivative, with a carbonyl compound to form the thiazolidine ring.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

Acetylation: The acetamide group is introduced through an acetylation reaction, often using acetic anhydride or acetyl chloride.

Attachment of the Naphthalene Moiety: The final step involves coupling the naphthalene derivative with the intermediate compound, typically through an amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: The benzyl and naphthalene groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazolidine Ring : Cyclization of a suitable precursor (such as a cysteine derivative) with a carbonyl compound.

- Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions using benzyl halides.

- Acetylation : The acetamide group is introduced using acetic anhydride or acetyl chloride.

- Attachment of the Naphthalene Moiety : Coupling with naphthalene derivatives via amide bond formation using reagents like EDCI and HOBt.

The mechanism of action involves interactions with specific molecular targets, including enzymes and receptors, leading to modulation of various biological pathways. Thiazolidine derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Anticancer Activity

Research has indicated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown notable inhibition against:

- Leukemia (HL-60)

- Breast cancer (MDA-MB-231)

- CNS cancer (SF-268)

| Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| HL-60 (Leukemia) | 2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide | TBD |

| MDA-MB-231 (Breast) | This compound | TBD |

| SF-268 (CNS Cancer) | This compound | TBD |

Note: Specific IC50 values need to be determined through experimental studies .

Antimicrobial Properties

The compound also exhibits antimicrobial activity. Its structural components may contribute to its efficacy against various pathogens. In vitro studies on similar thiazolidine derivatives have demonstrated effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .

Mechanism of Action

The mechanism of action of 2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, thiazolidine derivatives are known to inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes.

Comparison with Similar Compounds

Thiazolidinone-Based Derivatives

- Compound A: 2-[5-(3-Bromo-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1-naphthyl)acetamide (CAS: Not specified) Structural Differences: Features a benzylidene group with bromo and hydroxy substituents instead of a simple benzyl group. Functional Impact: The electron-withdrawing bromo and polar hydroxy groups may enhance solubility but reduce membrane permeability compared to the target compound’s benzyl group. The benzylidene moiety could also influence π-π stacking interactions with biological targets .

- Compound B: 2-(Naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives Structural Differences: Replaces the 2,4-dioxothiazolidin with a 4-oxothiazolidin ring, lacking one keto group. Functional Impact: Reduced hydrogen-bonding capacity may lower binding affinity to enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE). However, one derivative exhibited potent anti-parkinsonian activity, suggesting the naphthalene-thiazolidinone scaffold is critical for this activity .

Triazole- and Thiophene-Based Analogues

- Compound C: 2-((4-Allyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(naphthalen-1-yl)acetamide Structural Differences: Substitutes the thiazolidinone with a triazole-thiophene system. Functional Impact: The triazole’s nitrogen-rich structure may improve metabolic stability, while the thiophene enhances lipophilicity. However, the lack of a thiazolidinone keto group may reduce interactions with polar enzyme active sites .

- Compound D: 2-[5-(5-Methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-naphthalen-1-ylacetamide Structural Differences: Incorporates a thienopyrimidinone core linked via a sulfanyl group. Functional Impact: The extended π-system of thienopyrimidinone may improve binding to hydrophobic pockets, but the sulfanyl linker could increase susceptibility to oxidative degradation compared to the stable acetamide bond in the target compound .

Pharmacological Activity Comparison

Physicochemical and ADMET Properties

- Lipophilicity : The target compound’s benzyl group increases logP compared to Compound A’s polar hydroxy-bromo substituents.

- Metabolic Stability: The thiazolidinone ring may resist hydrolysis better than triazole-linked analogs (e.g., Compound C) due to fewer labile bonds.

- Solubility : Compound A’s hydroxy group may improve aqueous solubility, whereas the target compound’s benzyl group favors lipid membranes.

Biological Activity

2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a thiazolidinone core, which is known for various pharmacological properties, including anticancer and antibacterial effects.

The synthesis of this compound involves the reaction of 3-benzyl-2,4-dioxothiazolidin-5-one with naphthalen-1-ylacetamide. The molecular formula is , indicating the presence of sulfur and nitrogen atoms, which may contribute to its biological activity .

Anticancer Activity

Research indicates that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. In studies evaluating the antiproliferative activity of similar compounds, notable inhibition was observed against leukemia (HL-60), breast cancer (MDA-MB-231), and CNS cancer (SF-268) cell lines .

| Cell Line | Compound Tested | IC50 Value (µM) |

|---|---|---|

| HL-60 (Leukemia) | This compound | TBD |

| MDA-MB-231 (Breast) | This compound | TBD |

| SF-268 (CNS Cancer) | This compound | TBD |

Note: Specific IC50 values for this compound need to be determined through experimental studies.

Antimicrobial Activity

The compound's thiazolidine structure suggests potential antimicrobial properties. Similar thiazolidine derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

| Microbial Strain | Activity Observed | Standard Comparison |

|---|---|---|

| E. coli | Effective | Ampicillin |

| S. aureus | Moderate activity | Griseofulvin |

| C. albicans | Significant inhibition | Fluconazole |

The action mechanism of thiazolidine derivatives typically involves interaction with specific biological targets such as enzymes or receptors. For instance, some studies suggest that these compounds may act as histone deacetylase (HDAC) inhibitors, which play a crucial role in regulating gene expression associated with cancer progression .

Case Studies

- Case Study on Anticancer Activity : In a study evaluating various thiazolidine derivatives, including those similar to this compound, researchers found that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.

- Case Study on Antimicrobial Efficacy : A comparative analysis of thiazolidine derivatives demonstrated that modifications in the side chains could lead to increased antibacterial potency against resistant strains of bacteria. This finding underscores the potential for developing new antimicrobial agents based on the thiazolidine scaffold.

Q & A

Q. What synthetic routes are employed for the preparation of 2-(3-benzyl-2,4-dioxothiazolidin-5-yl)-N-(naphthalen-1-yl)acetamide, and how is purity ensured?

The compound can be synthesized via a multi-step approach:

- Step 1 : Formation of the thiazolidinedione core via condensation of substituted benzyl groups with thiourea derivatives under basic conditions .

- Step 2 : Coupling the thiazolidinedione moiety to the naphthalen-1-yl acetamide group using chloroacetyl chloride or similar acylating agents in the presence of triethylamine .

- Purification : Recrystallization from ethanol or DMF-water mixtures, monitored by TLC (hexane:ethyl acetate, 8:2) .

- Validation : HRMS and elemental analysis confirm molecular weight and purity (>95%) .

Q. Which spectroscopic techniques are critical for structural characterization, and what key spectral signatures are observed?

- H/C NMR : Key signals include:

Q. How is X-ray crystallography utilized to resolve structural ambiguities?

Single-crystal X-ray diffraction (employing SHELX programs) confirms stereochemistry and hydrogen-bonding networks. For example:

- Validation of planar thiazolidinedione rings and dihedral angles between naphthalene and acetamide groups .

- Disorder modeling for flexible substituents (e.g., benzyl groups) using restraints in refinement .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s enzyme inhibitory activity?

- Target selection : Prioritize enzymes like MAO-B or BChE based on structural analogs (e.g., naphthylacetamide derivatives show AChE inhibition) .

- Assays :

- In vitro : Spectrophotometric assays measuring substrate conversion (e.g., acetylthiocholine hydrolysis for cholinesterases) .

- Dose-response curves : IC determination with positive controls (e.g., rivastigmine for AChE).

Q. How should discrepancies in bioactivity data across studies be addressed?

- Source analysis : Compare assay conditions (e.g., pH, temperature, solvent) that may alter compound stability or binding .

- Structural validation : Re-analyze NMR/X-ray data to confirm batch-to-batch consistency .

- Computational docking : Identify key residues in enzyme active sites (e.g., MAO-B’s FAD-binding pocket) that may explain variability in inhibition .

Q. What computational strategies predict binding affinity and selectivity for therapeutic targets?

- Molecular docking (AutoDock/Vina) : Simulate interactions between the thiazolidinedione core and catalytic sites (e.g., MAO-B’s hydrophobic cavity) .

- MD simulations : Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with residues like Tyr435 (MAO-B) .

- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on benzyl rings) with activity trends .

Methodological Considerations

- Synthesis Optimization : Replace DMF with greener solvents (e.g., PEG-400) to improve yield and reduce toxicity .

- Data Reproducibility : Use Bruker AXS SHELXTL for standardized refinement protocols, minimizing subjective parameter adjustments .

- Bioactivity Contradictions : Cross-validate inhibitory data with structural analogs (e.g., N-(naphthalen-1-yl)acetamide derivatives in and ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.